4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
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Overview
Description
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, which contains one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-methoxymethyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; typically carried out in the presence of a base like triethylamine in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- 2-Amino-5-mercapto-1,3,4-thiadiazole
Uniqueness
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives . The presence of both methoxy and sulfonamide groups enhances its solubility and interaction with biological targets .
Properties
Molecular Formula |
C11H13N3O4S2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O4S2/c1-17-7-10-12-13-11(19-10)14-20(15,16)9-5-3-8(18-2)4-6-9/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
HWANRMZBMRDSNS-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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